molecular formula C22H22N4O4S B2420896 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1797400-77-1

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2420896
CAS RN: 1797400-77-1
M. Wt: 438.5
InChI Key: AHVVOAPNKNPKQK-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[d][1,3]dioxol-5-yl and benzo[d]thiazol-2-yl, connected by a piperidine ring and an oxalamide group . It is related to a series of compounds designed based on the activity of indoles against various cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds has been reported via a Pd-catalyzed C-N cross-coupling . This method involves the reaction of a benzo[d][1,3]dioxol-5-yl-indole with a 3-N-fused heteroaryl moiety .


Molecular Structure Analysis

The molecular structure of similar compounds consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar, with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . This reaction is used to connect the benzo[d][1,3]dioxol-5-yl-indole with the 3-N-fused heteroaryl moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate” has a molecular weight of 577.59 and is ≥98% pure according to HPLC .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

A study by Mansour et al. (2020) explored the synthesis of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety. These compounds, including those similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide, showed promising antimicrobial and antiproliferative activities, particularly against cancer cells like HCT-116 with notable inhibitory effects (Mansour et al., 2020).

Structural and Electronic Properties Analysis

Essa and Jalbout (2008) investigated the structural and electronic properties of a molecule closely related to the compound . Their study, conducted using density functional theory, revealed insights into the molecule's interaction with its environment, which could have implications for its application in various fields, including medicinal chemistry (Essa & Jalbout, 2008).

Anti-HIV and Antiproliferative Potential

Al-Soud et al. (2010) synthesized a series of compounds, including those structurally similar to the compound , which were evaluated for their antiproliferative activity against various human tumor-derived cell lines and their inhibitory effects against HIV. This research highlights the potential medical applications of these compounds in cancer and HIV treatment (Al-Soud et al., 2010).

QSAR Analysis of Benzothiazoles

Al-Masoudi et al. (2011) conducted a quantitative structure-activity relationship (QSAR) study on benzothiazole derivatives, which can provide valuable insights into the design and potential applications of compounds like this compound in various scientific fields, particularly in drug development (Al-Masoudi et al., 2011).

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-20(21(28)24-15-5-6-17-18(11-15)30-13-29-17)23-12-14-7-9-26(10-8-14)22-25-16-3-1-2-4-19(16)31-22/h1-6,11,14H,7-10,12-13H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVVOAPNKNPKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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